molecular formula C12H7BrFNO2S B2536033 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene CAS No. 477888-74-7

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene

Cat. No.: B2536033
CAS No.: 477888-74-7
M. Wt: 328.16
InChI Key: IQCSKYWDNDPSGN-UHFFFAOYSA-N
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Description

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C12H7BrFNO2S It is a brominated aromatic compound that contains both a nitro group and a fluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in acidic medium.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane).

Major Products:

    Substitution: Corresponding substituted derivatives.

    Reduction: 2-Amino-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can participate in redox reactions, while the bromine and fluorophenyl groups can enhance binding affinity to target molecules.

Comparison with Similar Compounds

  • 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene
  • 2-Bromo-1-[(4-methylphenyl)sulfanyl]-4-nitrobenzene
  • 2-Bromo-1-[(4-phenylsulfanyl)-4-nitrobenzene

Uniqueness: 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSKYWDNDPSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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